Behavioral Clustering in Adult Zebrafish Distinguishes 3,4-Dimethoxy NBPEA Congeners from Hallucinogenic 2,4-Dimethoxy Isomers
In a head‑to‑head in vivo behavioral screen of ten NBPEA derivatives, the 3,4‑dimethoxy‑N‑(2‑bromobenzyl)phenethylamine (34H‑NBBr) was classified as “behaviorally inert” [1]. In contrast, the corresponding 2,4‑dimethoxy isomer (24H‑NBBr) was classified as “anxiogenic/hallucinogenic‑like” [1]. Although the studied compound bears the bromine at the ortho position, the para‑bromo target compound (133344-77-1) shares the identical 3,4‑dimethoxy core that drives this divergent phenotypic clustering relative to the 2,4‑dimethoxy series.
| Evidence Dimension | Behavioral phenotype classification in adult zebrafish |
|---|---|
| Target Compound Data | 34H-NBBr (3,4-dimethoxy N-(2-bromobenzyl)phenethylamine) clustered as “behaviorally inert” |
| Comparator Or Baseline | 24H-NBBr (2,4-dimethoxy N-(2-bromobenzyl)phenethylamine) clustered as “anxiogenic/hallucinogenic‑like” |
| Quantified Difference | Qualitative cluster assignment difference; 34H‑NBBr devoid of hallucinogenic‑like behavioral signature |
| Conditions | Adult zebrafish (Danio rerio) acute behavioral assay; AI‑driven behavioral phenotyping; published in ACS Chem Neurosci 2022 |
Why This Matters
For researchers seeking CNS‑active NBPEA probes without confounding hallucinogenic effects, the 3,4‑dimethoxy substitution pattern is the critical structural determinant, and 133344-77-1 is the para‑bromo entry point to this pharmacophore.
- [1] Demin KA et al. Acute behavioral and Neurochemical Effects of Novel N‑Benzyl‑2‑Phenylethylamine Derivatives in Adult Zebrafish. ACS Chem Neurosci. 2022;13(13):1902‑1922. doi:10.1021/acschemneuro.2c00123. View Source
